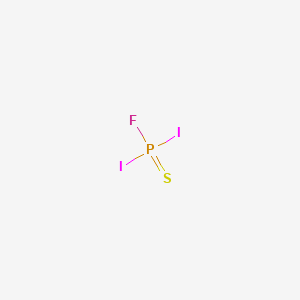
Phosphorothioic diiodide fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic diiodide fluoride is a chemical compound that contains phosphorus, sulfur, iodine, and fluorine atoms. This compound is part of the larger family of organophosphorus compounds, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorothioic diiodide fluoride can be synthesized through various methods involving the reaction of phosphorus triiodide with sulfur and fluorine-containing reagents. One common method involves the reaction of phosphorus triiodide with sulfur in the presence of a fluorinating agent such as hydrogen fluoride or a fluorinated hypervalent iodine reagent . The reaction is typically carried out in a solvent such as carbon disulfide at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps to remove impurities and ensure the high purity of the final product. Techniques such as distillation, crystallization, and chromatography are commonly used in the purification process .
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic diiodide fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products such as phosphorothioic acid derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state products, such as phosphine derivatives.
Substitution: The iodine and fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents such as chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from the reactions of this compound include phosphorothioic acid derivatives, phosphine derivatives, and various halogenated phosphorus compounds. These products have significant applications in various fields, including agrochemistry and medicinal chemistry .
Scientific Research Applications
Phosphorothioic diiodide fluoride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of phosphorothioic diiodide fluoride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of phosphorus, sulfur, iodine, and fluorine atoms in the compound allows it to participate in a wide range of chemical reactions, making it a versatile reagent in scientific research .
Comparison with Similar Compounds
Phosphorothioic diiodide fluoride can be compared with other similar compounds such as thiophosphoryl iodide, phosphorothioic chloride difluoride, and phosphorothioic bromide difluoride. These compounds share similar chemical structures and reactivity patterns but differ in their specific halogen atoms and their resulting chemical properties . For example, thiophosphoryl iodide contains iodine atoms instead of fluorine, which affects its reactivity and applications .
List of Similar Compounds
- Thiophosphoryl iodide
- Phosphorothioic chloride difluoride
- Phosphorothioic bromide difluoride
- Phosphorus triiodide
- Phosphoryl iodide
This compound stands out due to its unique combination of phosphorus, sulfur, iodine, and fluorine atoms, which provides it with distinct chemical properties and a wide range of applications in various fields.
Properties
CAS No. |
167277-91-0 |
|---|---|
Molecular Formula |
FI2PS |
Molecular Weight |
335.85 g/mol |
IUPAC Name |
fluoro-diiodo-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/FI2PS/c1-4(2,3)5 |
InChI Key |
JMLNHSNVJHRVHR-UHFFFAOYSA-N |
Canonical SMILES |
FP(=S)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


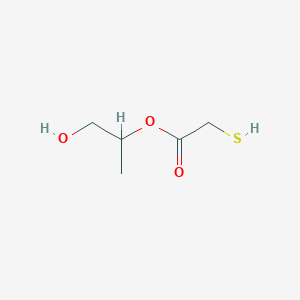
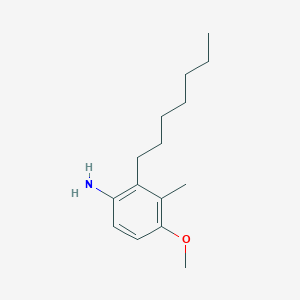
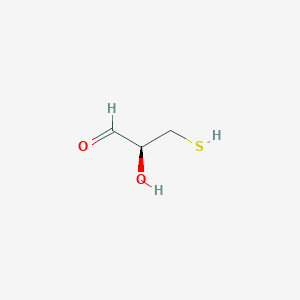
![Phenol, 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-](/img/structure/B12550080.png)
![Phenol, 2,2'-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis-](/img/structure/B12550086.png)
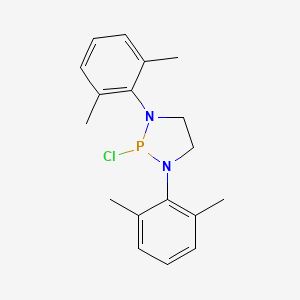
![1-(2,4-Dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B12550095.png)
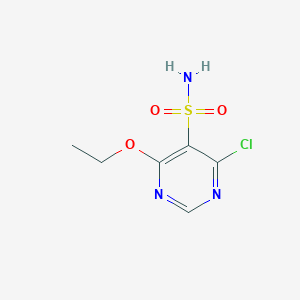
![Benzonitrile, 4-[[(3-bromophenyl)methyl]-4H-1,2,4-triazol-4-ylamino]-](/img/structure/B12550101.png)
![Ethyl 2-{[3-(ethoxycarbonyl)phenyl]methanesulfonyl}benzoate](/img/structure/B12550104.png)
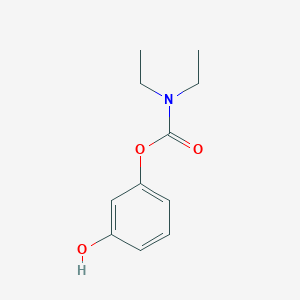
![2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine](/img/structure/B12550119.png)
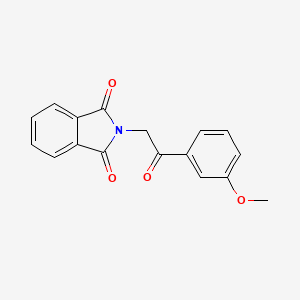
methanone](/img/structure/B12550145.png)
